Butyl-1,2,3,4-tetrahydro-1-naphthol

Description

Contextualizing the Tetrahydronaphthalene Scaffold in Organic Chemistry

The tetrahydronaphthalene scaffold, also known as tetralin, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. This structure is a common motif in a variety of biologically active molecules and natural products. ijpsjournal.com Its partially saturated nature allows for conformational flexibility, which can be crucial for molecular recognition and interaction with biological targets. nih.gov

In organic synthesis, the tetrahydronaphthalene skeleton serves as a valuable precursor for the construction of more complex molecular architectures. researchgate.net For instance, derivatives of tetralone, a ketone analog of tetrahydronaphthol, are utilized as building blocks for synthesizing therapeutically relevant compounds, including certain antibiotics and antidepressants. researchgate.net The reactivity of the scaffold can be readily modulated by the introduction of various functional groups, enabling a wide range of chemical transformations.

The tetrahydronaphthalene framework has also been identified as a promising scaffold for α-helix mimicry. nih.gov This is particularly significant in the design of inhibitors for protein-protein interactions, which are often mediated by α-helical domains. The scaffold can be functionalized to present side chains in a spatial arrangement that mimics the i, i+3, and i+4 residues of an α-helix, thereby enabling the development of novel therapeutic agents. nih.gov

Importance of Butyl Substitution in Tetrahydro-1-naphthol Derivatives

The introduction of a butyl group to the tetrahydro-1-naphthol scaffold can significantly influence its physicochemical and biological properties. Alkyl chains, such as butyl groups, are known to impact several key parameters of a molecule. patsnap.com

One of the primary effects of alkyl substitution is the modulation of lipophilicity. The addition of a nonpolar butyl group generally increases the compound's affinity for lipid environments. This can have profound implications for its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. In drug design, tuning lipophilicity is a critical step in optimizing a compound's ability to cross biological membranes and reach its intended target.

Furthermore, the size and conformation of the butyl group can introduce steric bulk, which may influence the molecule's binding affinity and selectivity for a particular receptor or enzyme. This steric hindrance can either enhance or diminish the biological activity depending on the specific interactions within the binding pocket. The flexible nature of the n-butyl chain allows it to adopt various conformations, potentially enabling a better fit to the target site.

Overview of Research Trajectories for Tetrahydro-1-naphthol Analogs

Research into tetrahydro-1-naphthol analogs has been multifaceted, with significant efforts directed towards their synthesis and evaluation for various biological activities. A major urinary metabolite of tetralin is 1,2,3,4-tetrahydro-1-naphthol (B51079), indicating its relevance in metabolic studies. chemicalbook.com The enantiomers of 1,2,3,4-tetrahydro-1-naphthol have been used as chiral probes to investigate enzyme-substrate interactions. chemicalbook.com Specifically, the (R)-(-)-enantiomer serves as a substrate for the aryl sulfotransferase (AST) IV enzyme, while the (S)-(+)-enantiomer acts as a competitive inhibitor of the same enzyme. chemicalbook.com

The synthesis of various derivatives of the tetrahydronaphthalene scaffold is an active area of research. For example, new tetralin-pyridine hybrids have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. researchgate.net Similarly, thiazoline-tetralin derivatives have been investigated for their potential anticancer and anticholinesterase activities. nih.gov These studies highlight the therapeutic potential of this class of compounds.

Moreover, the development of efficient synthetic methods for preparing key intermediates like 1-tetralone (B52770), a precursor for many tetrahydro-1-naphthol derivatives, is crucial for advancing research in this area. google.com The catalytic oxidation of tetralin to produce 1-tetralol (1,2,3,4-tetrahydro-1-naphthol) and 1-tetralone is a known industrial process. chemicalbook.com

The physical and chemical properties of the parent compound, 1,2,3,4-Tetrahydro-1-naphthol, and its enantiomers are well-documented and provide a baseline for understanding its substituted analogs.

Physicochemical Properties of 1,2,3,4-Tetrahydro-1-naphthol and its Enantiomers

| Property | 1,2,3,4-Tetrahydro-1-naphthol | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol |

| CAS Number | 529-33-9 chemicalbook.com | 23357-45-1 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂O chemicalbook.com | C₁₀H₁₂O sigmaaldrich.com |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol sigmaaldrich.com |

| Boiling Point | 102-104 °C at 2 mmHg chemicalbook.com | 140 °C at 17 mmHg sigmaaldrich.comchemicalbook.com |

| Melting Point | Not specified | 39-40 °C sigmaaldrich.com |

| Density | 1.09 g/mL at 25 °C chemicalbook.com | 1.09 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Appearance | Clear colourless to slightly brown viscous liquid chemicalbook.com | Not specified |

| Optical Activity | Not applicable | [α]¹⁷/D −32°, c = 2.5 in chloroform (B151607) sigmaaldrich.com |

Structure

2D Structure

3D Structure

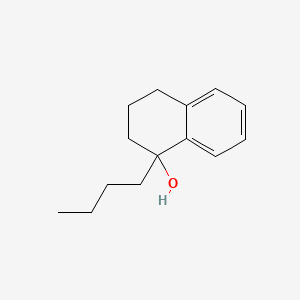

Properties

CAS No. |

85665-92-5 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-butyl-3,4-dihydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C14H20O/c1-2-3-10-14(15)11-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,15H,2-3,6,8,10-11H2,1H3 |

InChI Key |

DEPHQOGHQQLGNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCCC2=CC=CC=C21)O |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 1,2,3,4 Tetrahydro 1 Naphthol and Its Derivatives

Direct Synthesis Routes to Butyl-1,2,3,4-tetrahydro-1-naphthol

Direct synthesis methods involve the construction of the target molecule in a more straightforward manner, often by introducing the butyl group and forming the tetrahydronaphthol core in fewer steps.

Alkylation Reactions for Butyl Group Introduction

A key strategy for the direct synthesis of this compound involves the introduction of the butyl group onto a pre-existing tetralone framework. This is typically accomplished through alkylation reactions, where a nucleophilic butyl source attacks the electrophilic carbonyl carbon of the tetralone.

Organometallic reagents, particularly butyllithium (B86547), are powerful nucleophiles widely used for the butylation of ketones like α-tetralone. wikipedia.orgmsu.edulibretexts.org The reaction proceeds via nucleophilic addition of the butyl group to the carbonyl carbon of α-tetralone, forming a lithium alkoxide intermediate. Subsequent hydrolysis of this intermediate yields the desired tertiary alcohol, this compound.

The use of cerium(III) chloride (CeCl3) in conjunction with butyllithium can enhance the reaction's efficiency and selectivity. This combination forms a less basic and more nucleophilic organocerium reagent, which can help to minimize side reactions such as enolization of the α-tetralone.

Reaction Scheme:

Hydrogenation of Naphthol Precursors

Another direct approach involves the hydrogenation of a substituted naphthol precursor, where the butyl group is already present on the aromatic ring. This method focuses on the reduction of the naphthalene (B1677914) ring system to the desired tetralin structure.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic rings. researchgate.netyoutube.com In the context of synthesizing this compound, a butyl-substituted 1-naphthol (B170400) would be the starting material. The reaction is carried out under a hydrogen atmosphere in the presence of a heterogeneous catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C) and rhodium (Rh) on various supports like alumina (B75360). researchgate.netorgsyn.orgchinesechemsoc.org These catalysts facilitate the addition of hydrogen atoms across the double bonds of the naphthalene ring, leading to the formation of the saturated tetralin ring. The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and yield of the desired product. For instance, rhodium on alumina has been shown to be effective for the hydrogenation of 1-naphthol to 1-decalol under relatively mild conditions. orgsyn.org Studies have also investigated the use of bimetallic catalysts, such as Pt-Pd on γ-Al2O3, for the hydrogenation of naphthalene, with the main products being tetralin and decalin. researchgate.net The activity of palladium catalysts can be influenced by the support and the metal loading, with higher palladium concentrations generally leading to higher conversion rates. nih.govacs.org

Hydrogenation of 1-Naphthol Derivatives:

| Catalyst | Support | Temperature (°C) | Pressure (atm) | Product(s) | Reference |

| 5% Rhodium | Alumina | Ambient | 3.7-4.1 | cis,cis-1-Decalol | orgsyn.org |

| Pd | Alumina | 250 | 40 | Tetralin, Decalin | nih.govacs.org |

| Pt-Pd | γ-Alumina | 230-290 | 30-60 | Tetralin, Decalin | researchgate.net |

| Raney Nickel | - | 170-250 | 30-50 | 1-Tetralone (B52770), 1,2,3,4-Tetrahydro-1-naphthol (B51079) | google.com |

The Birch reduction offers a method for the partial reduction of aromatic rings, yielding non-conjugated cyclohexadienes. nrochemistry.commasterorganicchemistry.com This reaction typically employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.com For a butyl-substituted naphthol, a Birch reduction would initially produce a dihydronaphthol derivative.

This partially reduced intermediate can then be subjected to further hydrogenation to yield the fully saturated this compound. This two-step approach allows for a degree of control over the reduction process. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. nrochemistry.comorganicchemistrytutor.com

Indirect Synthetic Pathways to this compound

Transformation from Tetralone Intermediates

A primary and well-established route to 1,2,3,4-tetrahydro-1-naphthol and its derivatives involves the transformation of 1-tetralone intermediates.

The reduction of the keto group in 1-tetralone derivatives to a secondary alcohol is a direct and efficient method for synthesizing 1,2,3,4-tetrahydro-1-naphthols. wikipedia.org Various reducing agents and conditions have been explored to achieve this transformation with high yields.

For instance, 1-tetralone can be reduced to 1-tetralol (1,2,3,4-tetrahydro-1-naphthol) using calcium in liquid ammonia at -33 °C, affording the product in an 81% yield. wikipedia.org Another method involves a modified Birch reduction using lithium in liquid ammonia, followed by the addition of an aqueous ammonium (B1175870) chloride solution after the evaporation of ammonia. wikipedia.org

A patented method describes the hydrogenation of 1-naphthol in the presence of a Raney nickel catalyst at a reaction temperature of 170-250 °C and a pressure of 3.0-5.0 MPa to produce a mixture containing 1-tetralone, which can then be further reduced to 1,2,3,4-tetrahydro-1-naphthol. google.com The conversion rate for the generation of 1-tetralone is reported to be between 70-80%, with a final yield of 65-73% after purification. google.com

Table 1: Reduction of 1-Tetralone to 1,2,3,4-tetrahydro-1-naphthol

| Reducing Agent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Calcium in liquid ammonia | -33 °C | 81% | wikipedia.org |

| Lithium in liquid ammonia | Modified Birch reduction conditions | Not specified | wikipedia.org |

| Raney nickel (for 1-naphthol hydrogenation to 1-tetralone) | 170-250 °C, 3.0-5.0 MPa H₂ | 65-73% (of 1-tetralone) | google.com |

Multi-component Reactions Incorporating Tetrahydronaphthol Subunits

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step, often with high atom economy and reduced waste. researchgate.netmdpi.com Several MCRs have been developed for the synthesis of derivatives containing the tetrahydronaphthol subunit.

One such example is a one-pot, four-component synthesis of highly substituted polyhydronaphthalenes in aqueous media. researchgate.net This method demonstrates the advantages of MCRs, including short reaction times, high yields, and mild, environmentally friendly conditions. researchgate.net Another approach involves the reaction of 1-tetralone with 5-aminotetrazole (B145819) and an aromatic aldehyde under microwave irradiation to form a four-membered heterocyclic system. wikipedia.org

Furthermore, a cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org This reaction proceeds in the presence of aqueous KOH with tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst at room temperature, yielding products with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov

Stereoselective and Asymmetric Synthesis of Tetrahydro-1-naphthols

The development of stereoselective and asymmetric methods for the synthesis of tetrahydro-1-naphthols is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Enantioselective hydrogenation of prochiral ketones, such as 1-tetralone derivatives, is a powerful tool for the synthesis of chiral alcohols. This approach often utilizes chiral catalysts to achieve high enantioselectivity.

For example, iridium complexes bearing ferrocene-based chiral ligands have been successfully employed in the asymmetric hydrogenation of various ketoesters, including benzo-fused ketoesters, to produce chiral lactones with excellent yields and enantioselectivities (up to 99% ee). rsc.org While not directly producing tetrahydro-1-naphthols, this methodology highlights the potential of chiral iridium catalysts in the asymmetric reduction of cyclic ketones.

Achieving diastereoselective control is crucial when synthesizing substituted tetrahydro-1-naphthols with multiple stereocenters.

A notable example is the synthesis of highly functionalized cyclohexanones via a cascade double Michael addition of curcumins to arylidenemalonates, which in many instances proceeds with complete diastereoselectivity. beilstein-journals.orgnih.gov This strategy utilizes a phase-transfer catalyst under mild conditions. beilstein-journals.orgnih.gov Another study reports the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones through a Prins cyclization, which can be further transformed into tetrahydropyrans with high diastereoselectivity. nih.gov Although not directly targeting tetrahydro-1-naphthols, these methods demonstrate effective strategies for controlling diastereoselectivity in the synthesis of related cyclic structures.

The design and application of chiral auxiliaries and catalysts are central to asymmetric synthesis. youtube.comyoutube.com Chiral auxiliaries are temporarily incorporated into a non-chiral substrate to direct a subsequent stereoselective transformation. youtube.com

In the context of synthesizing chiral alcohols, various chiral catalysts have been developed. For instance, a bifunctional quinine-derived sulfonamide organocatalyst has been used for the asymmetric sulfa-Michael addition of naphthalene-1-thiol to trans-chalcone derivatives, yielding enantiomerically enriched β-naphthyl-β-sulfanyl ketones with up to 96% ee. nih.gov

Furthermore, the development of new chiral ligands is an active area of research. A novel chiral tetrahydrosalen ligand, when complexed with copper(I) triflate, has proven to be an efficient catalyst for the asymmetric Henry reaction, producing β-nitroalcohols with high yields and good stereoselectivity. nih.gov These nitroalcohols can then be further elaborated into other chiral molecules. The principles of chiral catalyst design demonstrated in these examples are directly applicable to the development of enantioselective syntheses of tetrahydro-1-naphthols.

Table 2: Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

| Catalyst/Auxiliary Type | Reaction Type | Key Features | Achieved Stereoselectivity | Reference |

|---|---|---|---|---|

| Quinine-derived sulfonamide | Asymmetric sulfa-Michael addition | Bifunctional organocatalyst | Up to 96% ee | nih.gov |

| Chiral tetrahydrosalen-Cu(I) complex | Asymmetric Henry reaction | Efficient for producing β-nitroalcohols | High yield and good stereoselectivity | nih.gov |

| Iridium complexes with ferrocene-based chiral ligands | Asymmetric hydrogenation of ketoesters | Produces chiral lactones | Up to 99% ee | rsc.org |

Mechanistic Investigations of Butyl 1,2,3,4 Tetrahydro 1 Naphthol Formation and Reactivity

Reaction Mechanisms in Tetrahydro-1-naphthol Synthesis

The synthesis of 1,2,3,4-tetrahydro-1-naphthol (B51079) and its derivatives is a cornerstone of modern organic chemistry, with applications in the creation of complex molecules. The primary routes to these compounds involve the chemical transformation of naphthols.

The hydrogenation of naphthols to form tetrahydronaphthols is a critical process. This reaction can proceed through different pathways, often involving ketone intermediates. The selective hydrogenation of 1-naphthol (B170400) to 1,2,3,4-tetrahydronaphthol can be achieved using supported metal catalysts. researchgate.net

One of the key intermediates in the hydrogenation of 1-naphthol is a tetralone. researchgate.net This ketone intermediate is subsequently reduced to the final tetrahydronaphthol product. The choice of catalyst and support is crucial for achieving high selectivity. For instance, TiO2-supported palladium catalysts have demonstrated high activity and selectivity for the hydrogenation of 1-naphthol to 1,2,3,4-tetrahydronaphthol. researchgate.net

Direct Dehydration: The direct removal of the hydroxyl group.

Partial Hydrogenation followed by Dehydration: The aromatic ring is partially hydrogenated to an intermediate such as 1,2-dihydro-1-naphthol, which then undergoes dehydration.

Complete Hydrogenation followed by Dehydration: The phenolic ring is fully hydrogenated to form 1,2,3,4-tetrahydro-1-naphthol, which is then dehydrated.

Nucleophilic addition is a fundamental reaction in organic chemistry, and it plays a crucial role in the modification of naphthol derivatives. youtube.commasterorganicchemistry.com In the context of synthesizing derivatives of 1,2,3,4-tetrahydro-1-naphthol, nucleophilic addition to a carbonyl group is a key step. For example, the reaction of a Grignard reagent with a tetralone intermediate involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon. youtube.com

This addition reaction proceeds via a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields the alcohol product. The reversibility of this addition depends on the basicity of the nucleophile. masterorganicchemistry.com

Table 1: Key Aspects of Nucleophilic Addition to Carbonyls

| Feature | Description |

| Electrophile | Carbonyl Carbon (C=O) |

| Nucleophile | Electron-rich species (e.g., Grignard reagents, hydrides) |

| Intermediate | Tetrahedral alkoxide |

| Hybridization Change | sp² to sp³ at the carbonyl carbon |

| Product | Alcohol |

Dearomatization reactions provide a powerful strategy for the synthesis of non-aromatic carbocycles from readily available aromatic compounds. The dearomatization of naphthols can be achieved through various methods, leading to the formation of naphthalenone structures, which are precursors to tetrahydronaphthols. rsc.orgnih.gov

One approach involves the p-TsOH-catalyzed intermolecular dearomatization of β-naphthols with disulfurating reagents, which yields β-naphthalenones bearing a quaternary carbon stereocenter. rsc.org Another method is the enantioselective dearomatization of naphthol derivatives with allylic alcohols, catalyzed by a cooperative system of an iridium complex and a Brønsted acid. nih.gov This reaction also produces β-naphthalenones with a quaternary carbon center. nih.gov

Furthermore, the hydroxylative dearomatization of 2-naphthols using a chiral N,N′-dioxide–scandium(III) complex catalyst with an oxaziridine (B8769555) as the oxidant has been developed to produce ortho-quinols. rsc.org These dearomatization strategies are significant as they allow for the construction of the tetrahydronaphthol scaffold with control over stereochemistry.

Intramolecular Transformations and Rearrangements Involving Tetrahydro-1-naphthols

Once formed, 1,2,3,4-tetrahydro-1-naphthol and its derivatives can participate in various intramolecular reactions, including proton transfer and rearrangements involving carbocation intermediates.

Proton transfer is a fundamental process in chemistry and biology. nih.gov In naphthol-related systems, both ground-state and excited-state proton transfer (ESPT) can occur. nih.govrsc.orgmdpi.com The acidity of naphthols increases significantly upon photoexcitation, making them photoacids. mdpi.com This property has been extensively studied, particularly for 1-naphthol and its derivatives. nih.gov

The introduction of substituents on the naphthalene (B1677914) ring can influence the proton transfer dynamics. For example, in aminonaphthols, which have both a hydroxyl and an amino group, the excited-state proton transfer can occur at either site depending on the substitution pattern and the solvent. rsc.org Computational studies have also been employed to understand the electronic absorption and emission properties of naphthol and tetrahydronaphthol isomers, providing insights into their behavior in both ground and excited states. nih.gov

Carbocation intermediates are central to many reactions in organic chemistry, including those involving tetrahydronaphthalene systems. d-nb.infonih.govresearchgate.netnih.gov The solvolysis of tetrahydronaphthalene substrates, for instance, proceeds through the formation of carbocation intermediates. d-nb.infonih.govresearchgate.net

Studies on the solvolysis of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes have revealed the influence of the stereochemistry of the hydroxyl group on the reaction rate. nih.govresearchgate.net The formation of a β-hydroxynaphthalenium carbocation is a key step, and its stability is affected by factors such as C-H hyperconjugation. d-nb.infonih.gov The presence of a β-hydroxyl group can significantly slow down the reaction rate due to its inductive effect. nih.gov The similarity in product ratios from the solvolysis of cis and trans isomers suggests a common carbocation intermediate. d-nb.inforesearchgate.net These carbocation intermediates can undergo rearrangements, leading to the formation of different products. nih.gov

Catalytic Reaction Mechanisms in Butyl-1,2,3,4-tetrahydro-1-naphthol Synthesis

The synthesis of this compound involves key chemical transformations, primarily the partial hydrogenation of a naphthalene core structure and an alkylation step. The efficiency and selectivity of these reactions are critically dependent on the choice of catalysts. This section explores the mechanistic roles of metal catalysts and acid catalysts in the formation of the tetralin framework and the introduction of substituents.

Role of Metal Catalysts in Hydrogenation and Alkylation

The formation of the 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) structure, the core of this compound, is achieved through the selective hydrogenation of naphthalene. This process requires catalysts that can facilitate the addition of hydrogen to one of the aromatic rings while leaving the other intact. Transition metal catalysts are central to this transformation. nih.gov

Noble metals such as Palladium (Pd) and Platinum (Pt), as well as non-noble transition metals like Nickel (Ni) and Molybdenum (Mo), are frequently employed, often on a support material like alumina (B75360) (Al₂O₃) or activated carbon (AC). nih.govnih.gov The choice of metal and support significantly influences catalyst activity and selectivity towards tetralin. For instance, bimetallic catalysts, such as Ni-Mo or Ni-Cu, are often used to enhance performance and control the reaction pathway. nih.govmdpi.com The NiMo/Al₂O₃ catalyst has shown higher hydrogenation activity than its CoMo/Al₂O₃ counterpart. mdpi.com

The hydrogenation of naphthalene is a sequential process, first yielding tetralin and then, under more forcing conditions, proceeding to form decahydronaphthalene (B1670005) (decalin). nih.govacs.org The catalyst's role is to provide active sites for the dissociation of molecular hydrogen and the adsorption of the naphthalene molecule. The mechanism involves the transfer of hydrogen atoms to the adsorbed naphthalene on the catalyst surface. nih.gov The selectivity for tetralin is a key challenge, as over-hydrogenation to decalin is often a competing reaction. mdpi.com Studies have shown that modifying catalysts, for example by adding Zinc (Zn) to a Ni/Al₂O₃ catalyst, can increase the selectivity for tetralin by altering the electronic structure of the active sites. mdpi.com

Metal catalysts can also play a role in alkylation reactions. While Friedel-Crafts alkylations are typically acid-catalyzed, certain metal complexes, such as those based on Iridium (Ir), have been developed for the α-alkylation of ketones with alcohols, a reaction pathway relevant to the synthesis of substituted cyclic compounds. acs.org

The following table summarizes the performance of various metal catalysts in the selective hydrogenation of naphthalene to tetralin.

Table 1: Performance of Various Metal Catalysts in Naphthalene Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| MoP | HY Sieve | 300 | 4.0 | - | ~82 | nih.gov |

| Ni-Mo | Al₂O₃ | - | 6.0 | - | >90 | nih.gov |

| MoS₂ | AC | 340 | 4.0 | ~95 | ~90 | nih.gov |

| Ni/Al₂O₃ | Al₂O₃ | 250 | 4.0 | 79.6 | 72.6 | mdpi.com |

| NiCu/Al₂O₃ | Al₂O₃ | 250 | 4.0 | 84.9 | 58.3 | mdpi.com |

| NiZn/Al₂O₃ | Al₂O₃ | 250 | 4.0 | 86.1 | 82.0 | mdpi.com |

| NiMo/Al₂O₃ | Al₂O₃ | 300 | 1.8 | ~30 | - | mdpi.com |

Lewis Acid and Brønsted Acid Catalysis in Tetrahydronaphthalene Formation

Acid catalysis is fundamental to several synthetic routes that can lead to substituted tetralin structures like this compound. Both Lewis acids and Brønsted acids are instrumental, particularly in Friedel-Crafts type reactions for alkylation and acylation, which introduce carbon-based side chains to the aromatic ring. mdpi.com

Lewis Acid Catalysis: Lewis acids, defined as electron-pair acceptors, activate electrophiles by coordinating to a Lewis basic site, such as a halogen or an oxygen atom. wikipedia.orgyoutube.com In the context of forming a butyl-substituted tetralin ring, a key reaction is the Friedel-Crafts alkylation or acylation of a naphthalene derivative. For example, intramolecular Friedel-Crafts acylation of 4-arylbutyric acids to form 1-tetralones is effectively catalyzed by Lewis acids like Bi(NTf₂)₃ and M(OTf)₃ (where M can be Bi, Ga, or In). researchgate.net Similarly, common Lewis acids such as aluminum chloride (AlCl₃) are effective catalysts for the alkylation of naphthalene. elsevier.com

The general mechanism for Lewis acid-catalyzed Friedel-Crafts alkylation involves the Lewis acid assisting in the formation of a carbocation from an alkyl halide or alcohol. youtube.com This highly electrophilic carbocation is then attacked by the nucleophilic aromatic ring (the naphthalene system), leading to the formation of a new carbon-carbon bond. youtube.com A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst. youtube.com

Brønsted Acid Catalysis: Brønsted acids, or proton donors, also play a crucial role in catalyzing reactions for tetralin synthesis. They can protonate an alcohol, facilitating its elimination as water to form a carbocation for a Friedel-Crafts alkylation. rsc.orgrsc.org A study on the alkylation of beta-naphthol with allylic alcohols demonstrated that a Brønsted acid like p-toluenesulfonic acid (p-TsOH) could effectively catalyze the reaction, yielding the α-alkylated product. rsc.orgrsc.org The reaction proceeds through the protonation of the allylic alcohol, formation of a carbocation, and subsequent electrophilic attack on the naphthol ring. rsc.org

Furthermore, Brønsted acids can mediate the cyclization of appropriate precursors to form the tetralone ring system, which is a potential precursor to this compound. organic-chemistry.org The catalytic activity of zeolites, which possess both Brønsted and Lewis acid sites, has been explored for reactions like the t-butylation of naphthalene. researchgate.net Chiral Brønsted acids have also been developed to achieve asymmetric synthesis, enabling the formation of specific stereoisomers of cyclic compounds. whiterose.ac.uknih.govcapes.gov.br

Table 2: Examples of Acid Catalysis in Naphthalene/Naphthol Functionalization

| Catalyst Type | Catalyst | Reaction Type | Substrates | Result/Yield | Reference |

|---|---|---|---|---|---|

| Lewis Acid | AlCl₃ | Alkylation | Naphthalene, 1,2,4,5-tetramethylbenzene | Effective alkylation | elsevier.com |

| Lewis Acid | Hf(OTf)₄ | Benzylic C-H Functionalization | Aryl derivatives | Good yields, high diastereoselectivity | researchgate.net |

| Lewis Acid | H-Beta Zeolite | Intramolecular Acylation | 4-phenylbutyric acid | 81.2% yield of α-tetralone | researchgate.net |

| Brønsted Acid | p-TsOH | Alkylation | beta-Naphthol, allylic alcohols | Up to 96% yield | rsc.orgrsc.org |

| Brønsted Acid | Various | Cyclization | Siloxyalkynes, arenes | Formation of substituted tetralones | organic-chemistry.org |

Advanced Spectroscopic and Chromatographic Characterization of Butyl 1,2,3,4 Tetrahydro 1 Naphthol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For complex organic molecules like Butyl-1,2,3,4-tetrahydro-1-naphthol, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H NMR Analysis of Tetrahydro-1-naphthol Isomers

High-resolution proton (¹H) NMR spectroscopy is instrumental in distinguishing between isomers, such as the parent compounds 1,2,3,4-tetrahydro-1-naphthol (B51079) and 5,6,7,8-tetrahydro-1-naphthol. The chemical shifts (δ) and splitting patterns of the proton signals are unique to each isomer's electronic and structural environment.

In 1,2,3,4-tetrahydro-1-naphthol, the proton attached to the carbon bearing the hydroxyl group (C1-H) appears as a distinct signal, typically a triplet, around 4.7 ppm. chemicalbook.com The aromatic protons show complex splitting patterns in the range of 7.0-7.4 ppm, consistent with a substituted benzene (B151609) ring. chemicalbook.com The aliphatic protons of the saturated ring appear as multiplets between 1.7 and 2.9 ppm. chemicalbook.com

Conversely, in 5,6,7,8-tetrahydro-1-naphthol, the aromatic protons are adjacent to the hydroxyl group, leading to different chemical shifts and coupling patterns compared to the 1-naphthol (B170400) isomer. chemicalbook.com The absence of a proton on a hydroxyl-bearing carbon in the aliphatic region is a key differentiator. The introduction of a butyl group on the aromatic or aliphatic ring of 1,2,3,4-tetrahydro-1-naphthol would further complicate the spectrum by adding signals for the butyl chain (typically 0.9-2.6 ppm) and inducing shifts in adjacent protons.

Table 1: Comparative ¹H NMR Data for Tetrahydro-1-naphthol Isomers

| Proton Type | 1,2,3,4-Tetrahydro-1-naphthol Chemical Shift (ppm) chemicalbook.com | 5,6,7,8-Tetrahydro-1-naphthol Chemical Shift (ppm) chemicalbook.com | Distinguishing Features |

| Aromatic Protons | 7.0 - 7.4 (complex multiplets) | 6.6 - 7.0 (distinct patterns) | Different substitution pattern on the aromatic ring leads to varied chemical shifts and multiplicities. |

| Methine Proton (CH-OH) | ~4.7 (triplet) | N/A | Presence of a signal for the proton on the hydroxyl-bearing carbon is unique to the 1-isomer. |

| Aliphatic Protons (CH₂) | 1.7 - 2.9 (multiplets) | 1.7 - 2.8 (multiplets) | Signals for the four methylene (B1212753) groups in the saturated ring. |

| Hydroxyl Proton (OH) | Variable, broad singlet | Variable, broad singlet | Position is solvent and concentration dependent. |

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.

Multi-dimensional NMR Techniques for Complex Tetrahydro-1-naphthol Derivatives

For a more complex molecule such as this compound, one-dimensional NMR spectra can suffer from signal overlap. Multi-dimensional NMR techniques are employed to resolve these complexities and unambiguously assign the structure. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It would be used to trace the connectivity within the butyl group and the saturated tetralin ring, and to link the C1 methine proton to its neighbors on C2.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s), which are more easily distinguished in the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is vital for determining the stereochemistry and conformational preferences of the molecule. nih.gov

Table 2: Application of Multi-dimensional NMR for this compound

| NMR Technique | Information Provided | Example Application |

| ¹H-¹H COSY | Shows proton-proton (J-coupling) correlations through bonds. | Tracing the proton sequence from C1-H to C2-H₂ to C3-H₂ to C4-H₂ in the saturated ring. |

| ¹H-¹³C HSQC | Correlates protons with their directly attached carbons. | Assigning the ¹³C chemical shift of C1 by identifying its correlation with the C1-H proton at ~4.7 ppm. |

| ¹H-¹³C HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Confirming the butyl group's attachment point by observing a correlation from the butyl-CH₂ protons to a specific aromatic carbon. |

| NOESY/ROESY | Identifies through-space proximity of protons. | Determining the relative orientation (axial/equatorial) of the C1-hydroxyl group and the butyl group. |

Conformational Analysis via NMR Spectroscopic Data

The saturated six-membered ring of the tetralin system is not planar and exists in rapidly interconverting conformations, typically half-chair or sofa forms. The specific conformation of this compound can be investigated using NMR data. sjsu.edu

The magnitude of the three-bond coupling constants (³J) between vicinal protons, determined from high-resolution ¹H NMR spectra, is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the protons in the saturated ring (C1 to C4), the preferred conformation can be deduced. sjsu.edu For example, a large coupling constant between the C1 proton and one of the C2 protons would suggest a pseudo-axial-axial relationship, providing insight into the ring's pucker and the orientation of the hydroxyl substituent.

Furthermore, Nuclear Overhauser Effect (NOE) data from NOESY experiments can reveal through-space proximities. An NOE between the C1 proton and a proton on the butyl group or an aromatic proton at C8 would provide strong evidence for a specific spatial arrangement and preferred conformation of the molecule in solution. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

GC-MS for Purity Assessment and Structural Confirmation of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound. jmchemsci.com The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides a mass spectrum for each separated component. nih.gov This allows for both purity assessment and structural confirmation.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The structure can be confirmed by analyzing the fragmentation pattern, which is characteristic of the molecule's functional groups and skeleton. Expected fragmentation pathways include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols.

Loss of the butyl group ([M-C₄H₉]⁺): Alpha-cleavage next to the aromatic ring.

Retro-Diels-Alder (RDA) reaction: Cleavage of the saturated ring, a characteristic fragmentation for tetralin systems, which would result in the loss of ethene or a substituted ethene.

Benzylic cleavage: Fission of the C1-C2 bond or C4-C4a bond.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| Fragment Ion | Proposed Fragmentation Pathway | Significance |

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-18]⁺ | Loss of H₂O from the hydroxyl group. | Characteristic of an alcohol. |

| [M-28]⁺ | Retro-Diels-Alder fragmentation (loss of C₂H₄). | Indicates the presence of the tetralin ring system. |

| [M-57]⁺ | Loss of the butyl radical (•C₄H₉). | Confirms the presence and location of the butyl substituent. |

| m/z 130 | Cleavage leading to a hydroxytetralone-like fragment. | Provides evidence for the core naphthol structure. |

Note: The exact m/z values depend on the position of the butyl group.

LC-MS/MS for Impurity Profiling of Tetrahydro-1-naphthol Analogues

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of impurities in drug substances, even at trace levels. amazonaws.comresearchgate.net For this compound, this method would be employed to detect process-related impurities (e.g., starting materials, intermediates) and degradation products. nih.gov

The LC system separates the parent compound from its analogues and impurities. The effluent is then directed to a mass spectrometer. In MS/MS mode, a specific ion (the precursor ion, e.g., the molecular ion of a suspected impurity) is selected and fragmented. The resulting fragment ions (product ions) create a unique fingerprint that can be used for positive identification by comparing it to the fragmentation of a known standard or by interpreting the fragmentation pattern to deduce the structure. lcms.cz This is particularly useful for distinguishing between isomeric impurities, which may have identical molecular weights and similar chromatographic retention times.

The high sensitivity of LC-MS/MS is critical for meeting regulatory requirements, which often mandate the identification and characterization of impurities present at levels below 0.1%. ajprd.com

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is instrumental in separating the target compound from impurities and, in its chiral format, for resolving its stereoisomers.

The development of a robust HPLC method for the separation and purity determination of this compound involves the systematic optimization of several key parameters to achieve adequate resolution, efficiency, and analysis time. Given the compound's structure, which features a hydrophobic tetralin core and a polar hydroxyl group, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

The process of method development typically begins with the selection of an appropriate stationary phase and mobile phase. youtube.comanalis.com.my A C18 (octadecylsilyl) bonded silica (B1680970) column is a frequent first choice due to its versatility and broad applicability for moderately polar to nonpolar analytes. researchgate.net The mobile phase in RP-HPLC consists of a mixture of water and a less polar organic solvent, most commonly acetonitrile (B52724) or methanol. analis.com.my The ratio of these solvents is adjusted to control the retention time and selectivity of the separation. For a compound like this compound, a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to ensure the efficient elution of all components in a mixture. analis.com.my

Key steps and considerations in method development include:

Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. researchgate.net Other phases, such as C8 or Phenyl-Hexyl, can be explored to modulate selectivity based on differing interactions with the analyte.

Mobile Phase Optimization: The initial mobile phase might consist of a 50:50 (v/v) mixture of acetonitrile and water. The proportion of acetonitrile is then adjusted to achieve a suitable retention time for the main peak. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of the hydroxyl group. sielc.com

Detection: A UV detector is typically used, with the detection wavelength set to an absorption maximum of the naphthyl chromophore, likely around 215 nm or 280 nm, to ensure high sensitivity. analis.com.my

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for analytical columns. analis.com.myresearchgate.net Column temperature is usually maintained at a constant value (e.g., 35 °C) to ensure reproducible retention times. analis.com.my

The following table summarizes a typical starting point for HPLC method development for this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. researchgate.net |

| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile is a common organic modifier; a gradient allows for the separation of compounds with a range of polarities. analis.com.my |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, balancing analysis time and pressure. researchgate.net |

| Column Temp. | 35 °C | Ensures stable and reproducible retention times. analis.com.my |

| Detection | UV at 280 nm | The aromatic ring provides strong UV absorbance for sensitive detection. analis.com.my |

| Injection Vol. | 5 µL | A typical volume for analytical-scale injections. analis.com.my |

Since this compound possesses a stereocenter at the C1 position, it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical in many fields, and this is achieved using chiral HPLC. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com

For compounds like tetrahydro-1-naphthol and its derivatives, polysaccharide-based CSPs are particularly effective. mdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, provide a complex chiral environment that enables enantiomeric recognition through a combination of interactions such as hydrogen bonding, dipole-dipole, and π-π interactions. mdpi.comnih.gov

The development of a chiral separation method involves screening various CSPs and mobile phase systems. phenomenex.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) dramatically influences the enantioselectivity. phenomenex.commdpi.com For example, a CHIRALPAK® IH column, which contains amylose tris-[(S)-α-methylbenzylcarbamate] as the chiral selector, has been shown to be effective in separating similar chiral compounds using ethanol-based mobile phases. mdpi.com The enantiomeric excess (ee) of a sample can be accurately determined from the relative peak areas in the resulting chromatogram. sigmaaldrich.com

Table 2: Typical Chiral HPLC Systems for Separation of Tetrahydro-1-naphthol Analogs

| Parameter | Description | Example |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (Amylose or Cellulose derivatives) | CHIRALPAK® IH, Lux® Cellulose-2 mdpi.comnih.gov |

| Mobile Phase Modes | Normal-Phase, Reversed-Phase, Polar Organic | n-Hexane/Ethanol, Water/Acetonitrile, pure Ethanol mdpi.com |

| Interaction Mechanism | Formation of transient diastereomeric complexes between the analyte and the CSP. phenomenex.com | Hydrogen bonding, π-π stacking, steric hindrance. nih.gov |

| Detection | UV/Vis or Circular Dichroism (CD) | UV at a wavelength of maximum absorbance. |

Other Spectroscopic Techniques for Structural and Electronic Characterization

While HPLC is essential for separation, spectroscopic methods are required to elucidate the molecular structure and electronic nature of this compound.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the molecule. nist.gov

For this compound, the IR spectrum will be dominated by absorptions corresponding to the hydroxyl group, the aromatic ring, and the aliphatic portions of the molecule. The key characteristic absorptions are:

O-H Stretch: A strong, broad absorption band typically in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group.

C-H (Aromatic) Stretch: Absorption bands appearing just above 3000 cm⁻¹.

C-H (Aliphatic) Stretch: Absorption bands appearing just below 3000 cm⁻¹, corresponding to the CH₂ groups of the tetralin ring and the butyl substituent.

C=C (Aromatic) Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong absorption in the 1260-1000 cm⁻¹ region, indicative of the alcohol functional group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Aliphatic Chains | C-H Stretch | < 3000 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

Data synthesized from general IR spectroscopy principles and data for 1,2,3,4-tetrahydro-1-naphthol. nist.govchemicalbook.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring.

The UV spectrum is expected to show absorptions characteristic of π → π* transitions within the aromatic system. Compared to unsubstituted benzene, the alkyl and hydroxyl substituents on the ring will cause a slight red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in absorption intensity (hyperchromic effect). The spectrum of the parent compound, 1,2,3,4-tetrahydro-1-naphthol, is primarily dictated by the tetralin chromophore, which itself is similar to an ortho-alkyl-substituted benzene. The spectrum of 1-naphthol shows absorption maxima around 290 nm. aatbio.com Due to the saturation of one ring, the UV spectrum of tetralin and its derivatives is simpler than that of naphthalene (B1677914), resembling that of a dialkylbenzene. nist.gov

Table 4: Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Approximate λ_max (nm) | Chromophore |

|---|---|---|

| π → π* (Primary Band) | ~220 nm | Substituted Aromatic Ring |

Data estimated based on the spectra of related compounds like tetralin and 1-naphthol. aatbio.comnist.gov

Computational Chemistry Studies on Butyl 1,2,3,4 Tetrahydro 1 Naphthol Systems

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model molecular systems. These methods are instrumental in understanding the intrinsic properties of molecules, independent of environmental factors.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Tetrahydro-1-naphthols

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetic properties of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a range of chemical systems. DFT studies on naphthol derivatives and related structures provide a framework for understanding Butyl-1,2,3,4-tetrahydro-1-naphthol.

DFT calculations can determine the distribution of electron density, which is key to understanding a molecule's reactivity. For instance, in studies of N-containing naphthol analogues, DFT analysis of acceptor molecular orbitals helped demonstrate the feasibility of regioselective additions to the heterocyclic skeleton. nih.gov Similarly, for tetranitro-bis-1,2,4-triazoles, DFT has been used to study electronic structures and heats of formation. nih.gov

The reactivity of a molecule can be predicted by examining its electrostatic potential. The maximum positive electrostatic potentials indicate regions susceptible to nucleophilic attack, while minimum negative potentials suggest sites for electrophilic attack. nih.gov For substituted 1-naphthols, theoretical investigations have shown that the type and position of substituents significantly influence reactivity. researchgate.net These principles can be directly applied to predict how the butyl group and the hydroxyl group in this compound govern its chemical behavior.

Table 1: Representative DFT Calculation Parameters for Aromatic Compounds This table illustrates typical parameters obtained from DFT calculations on related aromatic systems, providing a reference for what would be studied for this compound.

| Compound Class | Calculation Level | Calculated Properties | Key Finding | Reference |

|---|---|---|---|---|

| Tetranitro-bis-1,2,4-triazoles | M06-2×/6-311++G(d, p) | Electronic Structures, Heats of Formation, Electrostatic Potential | Positive electrostatic potential correlates with sensitivity. | nih.gov |

| Substituted 1-Naphthols | DFT | Reactivity, Stability, Polarizability | Substituent position significantly affects reactivity and NLO properties. | researchgate.net |

| N-Containing Naphthol Analogues | DFT | Acceptor Molecular Orbitals, Reaction Thermodynamics | Orbital analysis rationalized observed regioselectivity in reactions. | nih.gov |

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. researchgate.netsuniv.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and a greater ability for charge transfer to occur within the molecule. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability. researchgate.net

For polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914), the HOMO-LUMO gap generally decreases as the size of the molecule increases. frontiersin.org DFT calculations on naphthalene have determined its HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com For substituted naphthols, the HOMO-LUMO gap is influenced by the nature and position of the substituent groups. This analysis is fundamental to understanding the electronic properties and reactivity of this compound. The electron-donating nature of the hydroxyl and alkyl groups would be expected to influence the energies of the frontier orbitals compared to the parent naphthalene structure.

Table 2: Frontier Molecular Orbital (FMO) Data for Naphthalene Naphthalene is the core aromatic system of the studied compound. These values provide a baseline for understanding its electronic properties.

| Parameter | Basis Set | Energy (eV) | Reference |

|---|---|---|---|

| HOMO Energy | aug-cc-pVQZ | -6.13 | samipubco.com |

| LUMO Energy | aug-cc-pVQZ | -1.38 | samipubco.com |

| HOMO-LUMO Gap | aug-cc-pVQZ | 4.75 | samipubco.com |

Tautomerism and Isomer Stability Calculations (e.g., Keto-enol Tautomerism in Naphthols)

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. A primary example relevant to the naphthol family is keto-enol tautomerism. comporgchem.com While 1-naphthol (B170400) exists predominantly in its phenol (B47542) (enol) form due to the stability of the aromatic ring, the equilibrium can be influenced by substitution and environmental factors. nih.gov The tetrahydronaphthol structure can also exhibit tautomerism, with the enol form (the naphthol) potentially in equilibrium with a keto form (a tetralone).

Computational methods are highly effective for studying the relative stabilities of tautomers and isomers. comporgchem.com By calculating the Gibbs free energies of the different forms, the position of the tautomeric equilibrium can be predicted. nih.gov For example, studies on hydroquinones in larger aromatic systems have shown that the diketone tautomer can become more stable than the diol (phenol) form, a counterintuitive result that was explained by calculations. nih.gov Similarly, computational studies on 1,1'-bi-2-naphthol (B31242) (BINOL) have been used to determine the relative stabilities of its different rotational isomers (atropisomers), showing that isomers allowing for intramolecular hydrogen bonding are significantly more stable. researchgate.net For this compound, such calculations would clarify the energetic preference for the enol form over its corresponding keto tautomer and determine the relative stabilities of different stereoisomers.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques, including methods that are not strictly based on quantum mechanics, to study the behavior of molecules.

Conformational Analysis and Energy Minimization (e.g., MM2 Calculations)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The partially saturated ring in 1,2,3,4-tetrahydro-1-naphthol (B51079) is not planar and can adopt several conformations.

Force-field methods, such as MM2 or MMPI, are often used for conformational analysis. rsc.org These methods treat molecules as a collection of atoms held together by springs, allowing for rapid calculation of energies for different conformations. A study on the closely related α-tetralone (3,4-dihydronaphthalen-1(2H)-one) using the MMPI force-field method predicted that an envelope conformation is more stable than a half-chair conformation by approximately 0.94 kcal/mol. rsc.org This type of analysis for this compound would involve rotating the butyl group and exploring the different puckering modes of the tetrahydro ring to identify the lowest energy conformers. This is crucial as the biological activity and reactivity of a molecule can depend heavily on its preferred three-dimensional shape.

Table 3: Calculated Conformational Energies for α-Tetralone α-Tetralone is structurally similar to the keto-tautomer of tetrahydro-1-naphthol. This data illustrates the small energy differences between conformations.

| Conformation | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Envelope | MMPI | 0.00 | rsc.org |

| Half-Chair | MMPI | ~0.94 | rsc.org |

| Envelope | MNDO | ~0.00 | rsc.org |

| Half-Chair | MNDO | ~0.00 | rsc.org |

Reaction Pathway Elucidation through Computational Methods

Computational methods are invaluable for mapping out the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition states. youtube.com This allows for the elucidation of reaction mechanisms. For example, in the synthesis of α-tetralone derivatives, computational studies could be used to compare different potential pathways, such as intramolecular Friedel-Crafts acylation versus radical cyclization, to understand why one is favored over another. acs.org

DFT modeling has been used to propose a reaction mechanism for the interconversion of Mannich bases formed from N-containing naphthol analogues by analyzing the thermodynamics of alternative pathways. nih.gov The process involves locating the transition state structure for each proposed step of the reaction and calculating its energy. A high energy barrier for a transition state indicates a slow reaction step. By visualizing the imaginary frequency of the transition state, one can confirm that it corresponds to the correct atomic motions for the reaction of interest. youtube.com For this compound, these methods could be applied to study its oxidation to the corresponding tetralone, its etherification, or other characteristic reactions, providing a detailed, step-by-step understanding of the mechanism.

In Silico Approaches for Ligand Design and Interaction Prediction

In the realm of modern drug discovery and materials science, in silico methodologies have become indispensable for predicting molecular interactions and guiding the design of novel compounds. nih.gov These computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a rapid and cost-effective means to screen virtual libraries of compounds and to understand the structural determinants of their biological activity or material properties. ijpsjournal.commdpi.com While extensive computational studies have been performed on related scaffolds like naphthalene and its derivatives, specific research focusing solely on this compound is not extensively documented in publicly available literature. nih.govmdpi.comnih.gov However, the principles of these computational methods can be described in the context of how they would be applied to this specific molecule.

The core structure, 1,2,3,4-tetrahydro-1-naphthol, is a recognized building block in organic synthesis and has been used as a chiral probe to investigate enzyme-substrate interactions. chemicalbook.com Its hydroxyl group and fused ring system make it a candidate for various chemical transformations and a subject of interest for computational analysis.

Molecular Docking for Chemical Recognition and Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.commdpi.com The process involves predicting both the binding mode (pose) and the binding affinity of the ligand to the receptor. mdpi.com

The application of molecular docking to this compound would involve several key steps:

Preparation of the Receptor and Ligand: A three-dimensional structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if no experimental structure is available. mdpi.com The structure of this compound would be generated and optimized to find its lowest energy conformation.

Docking Simulation: A docking algorithm would then systematically sample a large number of possible orientations of the butyl-tetrahydronaphthol ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose, ranking the most likely binding modes. mdpi.com These results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the butyl group or the hydroxyl group of the ligand and the amino acid residues of the target protein.

While specific docking studies on this compound are not readily found, research on similar structures provides insight. For instance, docking studies on other naphthalene derivatives have been used to predict their binding affinity to various biological targets. ijpsjournal.com Similarly, studies on aminobenzylnaphthols have employed docking to investigate their anticancer potential by predicting interactions with targets like CDK2 and TRIM24. mdpi.com

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description | Relevance to this compound |

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the receptor. | A lower value indicates a more stable complex and potentially higher potency. |

| Key Interacting Residues | Specific amino acids in the receptor's binding pocket that form significant interactions with the ligand. | The hydroxyl group could act as a hydrogen bond donor/acceptor, while the butyl and tetralone rings would likely engage in hydrophobic interactions. |

| Binding Pose (RMSD) | The root-mean-square deviation of the docked conformation from a known binding pose (if available). | A low RMSD value suggests the docking protocol can accurately reproduce the experimental binding mode. |

| Hydrogen Bonds | The number and geometry of hydrogen bonds formed between the ligand and the receptor. | The hydroxyl group of the molecule is a primary site for forming these crucial interactions. |

This table is illustrative and based on the general principles of molecular docking, as specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) for Structural Correlates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the variation in the activity of a group of molecules is dependent on the variation in their structural or physicochemical properties. nih.gov

A QSAR study on a series of compounds related to this compound would involve these steps:

Data Set Collection: A dataset of structurally related molecules with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment), and hydrophobic properties (e.g., LogP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For this compound, a QSAR model could help identify which structural features are most important for a particular biological effect. For example, a QSAR study might reveal that the size and branching of the alkyl substituent at the 1-position (in this case, a butyl group) are critical for activity.

While no specific QSAR studies for this compound were identified, numerous studies on other heterocyclic and aromatic systems demonstrate the utility of this approach. For example, QSAR analyses have been successfully applied to substituted indoles to understand their neuroleptic activity and to triazole derivatives to predict their anticancer potential. nih.govnih.gov These studies often highlight the importance of hydrophobicity and specific structural features for biological activity. nih.gov

Table 2: Relevant Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives

| Descriptor Class | Example Descriptor | Information Provided |

| Topological | Molecular Connectivity Index | Describes the size and branching of the molecule's carbon skeleton. |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule, which influences its interaction with polar receptors. |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets. |

This table presents examples of descriptors that would be relevant in a QSAR study of this compound class, based on general QSAR principles.

Derivatization Strategies and Functional Group Transformations of Tetrahydro 1 Naphthol Scaffolds

Hydroxyl Group Functionalization

The hydroxyl group at the 1-position of the tetrahydronaphthalene ring is a primary site for chemical modification, allowing for the introduction of various functional groups through reactions such as ether and ester formation, as well as oxidation.

The conversion of the hydroxyl group of tetrahydro-1-naphthols into ethers and esters is a fundamental strategy for creating derivatives with altered steric and electronic properties. The Williamson ether synthesis is a common method for preparing ethers from the corresponding sodium naphthoxide, which is generated by treating the naphthol with a strong base like sodium hydride. This alkoxide then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether. For instance, the reaction of a substituted 1,2,3,4-tetrahydro-1-naphthol (B51079) with an alkyl halide in the presence of a base will produce the corresponding ether.

Esterification is another key transformation, often achieved by reacting the naphthol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. These reactions are typically high-yielding and allow for the introduction of a wide array of ester functionalities.

| Reaction Type | Reagents | Product |

| Ether Formation | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | Alkoxy-tetrahydronaphthalene |

| Ester Formation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Tetrahydro-1-naphthyl ester |

The secondary alcohol of the tetrahydro-1-naphthol scaffold can be oxidized to the corresponding ketone, 1-tetralone (B52770). A variety of oxidizing agents can be employed for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are effective for this oxidation. Other methods include the use of chromium trioxide in acetic acid or Swern and Dess-Martin periodinane oxidations, which are known for their mild reaction conditions. The choice of oxidant can be critical to avoid over-oxidation or side reactions on the aromatic ring.

| Oxidizing Agent | Reaction Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-Tetralone derivative |

| Chromium trioxide (CrO₃) | Acetic acid (CH₃COOH) | 1-Tetralone derivative |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | 1-Tetralone derivative |

Aryl Ring Functionalization of the Tetrahydronaphthalene Moiety

The aromatic ring of the tetrahydronaphthalene system is amenable to functionalization through various reactions, including electrophilic aromatic substitution and modern C-H bond activation strategies.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allow for the introduction of substituents onto the aromatic part of the tetrahydronaphthol molecule. The position of substitution is directed by the existing substituents on the aromatic ring. The hydroxyl group in the alicyclic part of the molecule has a less direct influence on the regioselectivity of these reactions. For a typical tetrahydronaphthol, substitution generally occurs at the C-6 and C-8 positions, which are para and ortho to the fused alicyclic ring, respectively. The presence of other substituents on the aromatic ring will further influence the position of the incoming electrophile.

| Reaction | Reagents | Typical Position of Substitution |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | C-6, C-8 |

| Halogenation | Bromine (Br₂), Iron(III) bromide (FeBr₃) | C-6, C-8 |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Aluminum chloride (AlCl₃) | C-6 |

Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H bond activation, offer powerful tools for the regioselective functionalization of the tetrahydronaphthol scaffold. These methods can direct substitution to positions that are not easily accessible through classical electrophilic substitution reactions. For example, palladium-catalyzed C-H arylation can be directed by a coordinating group to functionalize a specific C-H bond on the aromatic ring. While specific examples for Butyl-1,2,3,4-tetrahydro-1-naphthol are not extensively documented, the principles of directed C-H activation are broadly applicable to such systems.

Cycloaddition and Annulation Reactions Involving Tetrahydronaphthol Derivatives

The tetrahydronaphthol scaffold can serve as a building block in cycloaddition and annulation reactions to construct more complex polycyclic systems. The aromatic ring can participate as the diene component in Diels-Alder reactions under certain conditions, although this is less common due to the stability of the aromatic system. More frequently, derivatives of tetrahydronaphthols, such as the corresponding tetralones, are used as starting materials for annulation reactions. For instance, a Robinson annulation sequence starting from a 1-tetralone derivative can be used to build an additional six-membered ring onto the existing framework, leading to the formation of steroidal and other polycyclic structures.

Stereochemical Manipulation through Derivatization

Derivatization of the hydroxyl group in this compound serves a dual purpose: it facilitates the separation and quantification of enantiomers and enables the controlled transformation of the stereocenter.

Chiral Derivatizing Agents for Enantiomeric Analysis

The determination of the enantiomeric purity of this compound is crucial for understanding its biological activity. Since enantiomers possess identical physical properties in an achiral environment, their analysis often requires conversion into diastereomers by reaction with a chiral derivatizing agent (CDA). wikipedia.org These diastereomers exhibit distinct physical properties, including different signals in nuclear magnetic resonance (NMR) spectroscopy and different retention times in chromatography, allowing for their quantification.

One of the most widely used CDAs for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org In its more reactive acid chloride form, Mosher's acid chloride reacts with the (R)- and (S)-enantiomers of this compound to form a mixture of diastereomeric Mosher's esters. udel.edu The analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of the enantiomeric excess (ee) of the original alcohol. wikipedia.org The principle behind this method lies in the anisotropic effect of the phenyl ring of the Mosher's ester, which causes different chemical shifts for the protons near the chiral center in the two diastereomers. libretexts.orgumn.edu For a complete and accurate determination of the enantiomeric ratio, it is essential that the derivatization reaction proceeds to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate representation of the initial enantiomeric composition. udel.edu

In a study involving a related 4-substituted-α-tetralol, the crystal structure of the Mosher ester derivative was utilized to confirm the absolute configuration of the alcohol. rsc.org This highlights the power of this technique not only for determining enantiomeric purity but also for assigning the absolute stereochemistry of complex molecules.

| Chiral Derivatizing Agent | Analyte | Analytical Method | Purpose |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Alcohols, Amines | NMR Spectroscopy | Determination of enantiomeric excess and absolute configuration |

| (R)-1-Phenylethylamine | Carboxylic acids (e.g., Mosher's acid) | Crystallization | Resolution of racemic acids |

Transformations with Stereochemical Retention or Inversion

The stereochemistry at the C1 position of the this compound scaffold can be controlled during its synthesis, typically through the stereoselective reduction of the corresponding 1-tetralone precursor. The choice of reducing agent can dictate whether the resulting alcohol has a cis or trans relationship with other substituents on the tetralin ring, effectively controlling the stereochemical outcome.

Diastereoselective reductions of tetralone derivatives can be achieved with high selectivity, leading to either retention or inversion of the expected stereochemistry based on the steric environment of the substrate and the nature of the reducing agent. For instance, the reduction of a substituted tetralin-1,4-dione demonstrates how different reducing agents can lead to opposite diastereomeric products. nih.gov

The use of bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), often results in the hydride being delivered from the less sterically hindered face of the carbonyl group. In the case of a substituted tetralone, this can lead to the preferential formation of the cis-alcohol. nih.govresearchgate.net Conversely, less sterically demanding reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes favor the formation of the trans-alcohol, potentially through a mechanism involving intramolecular hydride delivery from a coordinated aluminate species. nih.gov

These principles can be applied to the synthesis of specific stereoisomers of this compound. By selecting the appropriate reducing agent for the corresponding butyl-substituted tetralone, it is possible to achieve a transformation that proceeds with a high degree of stereochemical control, yielding predominantly one diastereomer. For example, a reduction that leads to the formation of a cis-alcohol from a ketone can be considered a transformation with retention of the facial selectivity, while one that produces a trans-alcohol would be considered to have proceeded with inversion of the facial selectivity.

| Reducing Agent | Substrate | Predominant Product Stereochemistry |

| L-Selectride | Substituted Tetralin-1,4-dione | cis-diol |

| Red-Al | Substituted Tetralin-1,4-dione | trans-diol |

| Sodium Borohydride (NaBH₄) | Substituted Tetralin-1,4-dione | Low diastereoselectivity |

| Borane-tetrahydrofuran complex (BH₃·THF) | Substituted Tetralin-1,4-dione | Low diastereoselectivity |

Applications of Butyl 1,2,3,4 Tetrahydro 1 Naphthol in Contemporary Organic Synthesis

Butyl-1,2,3,4-tetrahydro-1-naphthol as a Synthetic Building Block

The tetrahydronaphthol core is a valuable synthon in organic chemistry, and the addition of a butyl substituent would offer a versatile handle for constructing more complex molecular architectures with specific lipophilic characteristics.

The parent compound, 1,2,3,4-tetrahydro-1-naphthol (B51079), is a recognized building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. Its fused ring system and hydroxyl functionality allow for a wide range of chemical transformations. For instance, the core of 1,2,3,4-tetrahydro-1-naphthol is a feature in various intricate molecules, and synthetic strategies often leverage this scaffold to build more elaborate structures.